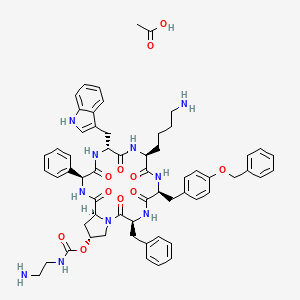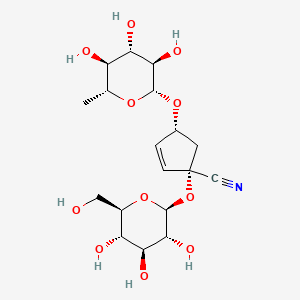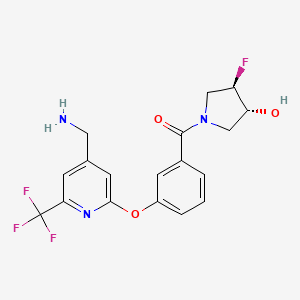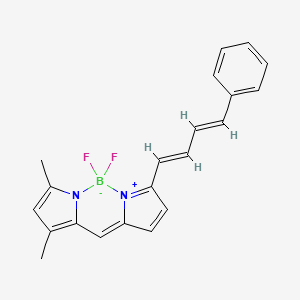![molecular formula C19H27NO8S3 B609924 (2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 1000296-71-8](/img/structure/B609924.png)
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-04064900 is a sulopenem penem antibiotic prodrug.
Aplicaciones Científicas De Investigación
Chemical Structure and Characterization
The compound is closely related to a class of compounds known as 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates. These compounds have been isolated and characterized, revealing the presence of both endo and exo-isomers. Experimental conditions such as the use of sodium acetate or sodium borohydride/methyl iodide can lead to the ring opening of these compounds, forming thiosulfonates or methyl sulfides (Guideri & Ponticelli, 2012).
Synthesis and Modification
Studies have shown that base-catalyzed addition of thiols to similar compounds results in adducts of the saturated nucleus, which can be oxidized to form antibacterially active sulphoxides (Bateson, Roberts, Smale, & Southgate, 1980). Additionally, the synthesis of 3-acetoxy-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate esters through oxidation and elimination processes has been documented (Bateson, Fell, & Southgate, 1986).
Antibacterial Activity and Analogues
The synthesis of olivanic acid analogues, which are related to the compound of interest, has been studied for their antibacterial properties. These analogues involve cycloaddition reactions and synthesis of polycyclic azetidinone structures, which are significant in the context of antibiotic research (Bateson, Southgate, Tyler, & Fell, 1986).
X-Ray Analysis of Related Compounds
X-ray analyses of similar β-lactam penem antibiotics have provided insights into their structural characteristics, which are crucial for understanding their antibiotic activity. This includes analyzing key parameters like the Woodward parameter and the Cohen distance (Dapporto, Paoli, Rossi, Altamura, & Perrotta, 1999).
Propiedades
Número CAS |
1000296-71-8 |
|---|---|
Nombre del producto |
(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Fórmula molecular |
C19H27NO8S3 |
Peso molecular |
493.6 |
Nombre IUPAC |
(2-ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H27NO8S3/c1-5-28-19(3,4)18(24)27-9-26-16(23)13-17(29-11-6-7-31(25)8-11)30-15-12(10(2)21)14(22)20(13)15/h10-12,15,21H,5-9H2,1-4H3 |
Clave InChI |
QBQVJZKXORIDPB-ORAVPGSASA-N |
SMILES |
CCOC(C)(C)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-04064900; PF 04064900; PF04064900. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)

![3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid](/img/structure/B609846.png)






![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)